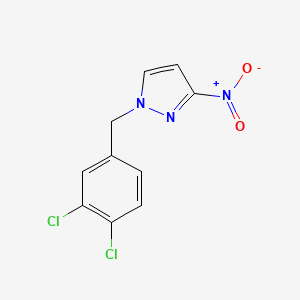

![molecular formula C25H24FN3 B2405907 1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine CAS No. 1025724-82-6](/img/structure/B2405907.png)

1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

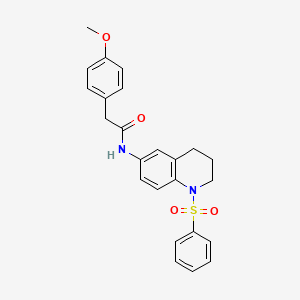

Description

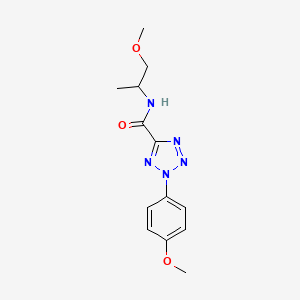

The compound “1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine” is a fluorinated pyrazole . Fluorinated compounds are popular in medicinal chemistry as drug agents because the C-F bond has greater stability than the C-H bond . Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Synthesis Analysis

The synthesis of this compound could involve a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D, and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Applications De Recherche Scientifique

Anti-Breast Cancer Agents

The synthesized compound demonstrates promising anti-breast cancer activity. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as an anti-cancer agent against breast cancer cell lines .

Antimicrobial Activity

Pyrazoles and their derivatives play a crucial role in medicine due to their antimicrobial properties. This compound could be explored further for its effectiveness against various pathogens, contributing to the development of new antimicrobial agents .

Anti-Inflammatory Agents

Inflammation is a key factor in many diseases. Pyrazole derivatives have been investigated for their anti-inflammatory effects. This compound might exhibit similar properties, making it relevant for potential therapeutic applications .

Antioxidant Compounds

The compound’s structure suggests it could possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further studies are needed to explore its antioxidant potential .

Cytotoxicity Activity

Cytotoxic compounds can selectively kill cancer cells. Investigating this compound’s cytotoxic effects could lead to the development of novel chemotherapeutic agents .

Analgesic Properties

Pyrazoles have been studied for their analgesic (pain-relieving) effects. This compound may exhibit similar activity, potentially contributing to pain management .

Orientations Futures

The future directions for this compound could involve further exploration of its potential medicinal applications, given its binding affinity to the human estrogen alpha receptor (ERα) . Further studies could also explore its potential anti-cancer activity, as some studies have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines .

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . It interacts with these transporters, inhibiting their function .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact various biochemical pathways. These include pathways involved in nucleotide synthesis and the regulation of adenosine function .

Result of Action

The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function. This can have various molecular and cellular effects, depending on the specific pathways that are affected .

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3/c26-23-11-4-2-7-20(23)17-29-14-12-19(13-15-29)24-16-25(28-27-24)22-10-5-8-18-6-1-3-9-21(18)22/h1-11,16,19H,12-15,17H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJWVRBOHMTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2405824.png)

![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2405825.png)

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2405832.png)

![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2405838.png)